cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Catalog No.
S629423
CAS No.
2734-47-6
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-5,8,11,14,17-Eicosapentaenoic acid methyl este...

CAS Number

2734-47-6

Product Name

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Synonyms

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate; Methyl all-cis-5,8,11

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Natural Occurrence and Sources

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, also known as Icosapent methyl ester, is a naturally occurring fatty acid methyl ester. It has been identified in various marine organisms, including microalgae, such as Murrayella periclados, and some liverworts, like Marchantia polymorpha [].

Research on Potential Health Benefits

Research is ongoing to explore the potential health benefits of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Some studies suggest it may possess:

  • Anti-inflammatory properties: Studies in cell cultures and animal models indicate that it might exhibit anti-inflammatory effects, potentially offering benefits in conditions like inflammatory bowel disease and rheumatoid arthritis [, ].
  • Cardiovascular effects: Research suggests it may have a role in regulating blood triglyceride levels and reducing inflammation associated with cardiovascular disease []. However, further investigation is needed to confirm these findings and understand the mechanisms involved.

Research Applications

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester serves as a research tool in various scientific studies, including:

  • Investigating its biological activities: Researchers use it to study its potential anti-inflammatory and other effects in cell cultures and animal models [, ].
  • Understanding its role in metabolism: Studies can explore its impact on lipid metabolism and its potential interactions with other metabolic pathways.
  • Developing new therapeutic approaches: Research may investigate its potential as a therapeutic agent or as a component of combination therapies for various health conditions.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid, a polyunsaturated omega-3 fatty acid. Its chemical formula is C21H32O2, and it has a molecular weight of approximately 316.4776 g/mol . This compound is characterized by five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions of the eicosapentaenoic acid backbone, which contributes to its unique properties and biological activities.

Typical of fatty acids and their esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield eicosapentaenoic acid and methanol.
  • Transesterification: This reaction can convert the methyl ester into other fatty acid esters by reacting it with different alcohols in the presence of a catalyst.
  • Oxidation: The unsaturated double bonds in the molecule make it susceptible to oxidation, which can lead to the formation of peroxides and other oxidized products.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can be synthesized through various methods:

  • Extraction from Marine Sources: It is commonly extracted from fish oils or algae rich in eicosapentaenoic acid.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the transesterification of eicosapentaenoic acid with methanol under acidic or basic conditions.
  • Biotechnological Methods: Microbial fermentation processes can also produce this compound using specific strains capable of synthesizing polyunsaturated fatty acids.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester has several applications:

  • Nutraceuticals: It is widely used as a dietary supplement due to its health benefits associated with omega-3 fatty acids.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for therapeutic formulations targeting inflammatory diseases.
  • Food Industry: It is utilized in functional foods aimed at enhancing health benefits through omega-3 enrichment.

Studies have indicated that cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester interacts with various biological systems:

  • Cell Signaling Pathways: It influences pathways related to inflammation and lipid metabolism.
  • Drug Interactions: Research suggests potential interactions with anticoagulant medications due to its blood-thinning properties.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester belongs to a class of compounds known as omega-3 fatty acids. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Alpha-linolenic acid methyl esterC18H32O2Shorter carbon chain; primarily found in plant oils.
Docosahexaenoic acid methyl esterC22H34O2Longer carbon chain; more double bonds; crucial for brain health.
Linoleic acid methyl esterC18H34O2Omega-6 fatty acid; different health effects compared to omega-3s.

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.

Enzymatic Esterification Pathways in Marine Organisms

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester naturally occurs in various marine organisms, notably microalgae such as Murrayella periclados and liverworts like Marchantia polymorpha. In these organisms, biosynthesis involves enzymatic pathways where free eicosapentaenoic acid (EPA) undergoes esterification catalyzed by specific acyltransferases and methyltransferases. These enzymes facilitate the transfer of methyl groups to the carboxyl terminus of EPA, forming the methyl ester. The enzymatic process is highly regio- and stereospecific, preserving the cis double bond configuration critical for biological activity.

Marine biosynthetic systems often employ lipoxygenases and desaturases to introduce and maintain the polyunsaturated cis double bonds before esterification. The enzymatic esterification is typically coupled with lipid metabolism pathways that regulate membrane fluidity and signaling molecules in marine species.

Chemoenzymatic Synthesis Methodologies for High-Purity Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce cis-5,8,11,14,17-eicosapentaenoic acid methyl ester with high purity and yield. Typically, chemical synthesis involves the isolation of EPA from natural sources or total synthesis of the EPA backbone, followed by enzymatic methylation using lipase-catalyzed esterification reactions.

Lipases, such as Candida antarctica lipase B, are employed under mild conditions to catalyze the esterification of EPA with methanol, yielding the methyl ester selectively without altering the sensitive cis double bonds. This method offers advantages over purely chemical synthesis by reducing side reactions and preserving stereochemistry.

Catalytic Transesterification Optimization Parameters

Catalytic transesterification is a widely used approach to synthesize fatty acid methyl esters like cis-5,8,11,14,17-eicosapentaenoic acid methyl ester from triglyceride precursors. Optimization of this process includes:

  • Catalyst selection: Acidic or basic catalysts (e.g., sodium methoxide, potassium hydroxide) or enzymatic catalysts (lipases) are chosen based on substrate specificity and reaction conditions.
  • Temperature and pressure: Mild temperatures (~40–60°C) prevent isomerization of cis double bonds; vacuum or reduced pressure conditions help remove methanol to drive equilibrium.
  • Reaction time: Optimized to balance conversion efficiency and prevent degradation of polyunsaturated bonds.
  • Methanol to substrate ratio: Excess methanol promotes complete transesterification but must be controlled to avoid catalyst deactivation.

These parameters are finely tuned to maximize yield and purity while maintaining the structural integrity of the methyl ester.

Microalgal Bioproduction Systems and Yield Enhancement

Microalgae represent a sustainable bioproduction platform for cis-5,8,11,14,17-eicosapentaenoic acid methyl ester. Species such as Murrayella periclados can be cultured under controlled conditions to enhance EPA methyl ester biosynthesis.

Strategies to enhance yield include:

  • Genetic engineering: Overexpression of key enzymes like desaturases and methyltransferases to boost EPA and its methyl ester production.
  • Optimized culture conditions: Light intensity, temperature, nutrient availability, and salinity are adjusted to favor lipid accumulation.
  • Bioreactor design: Photobioreactors with controlled aeration and mixing improve biomass productivity and metabolite synthesis.
  • Harvesting and extraction: Efficient lipid extraction methods coupled with in situ esterification processes streamline production.

Such biotechnological approaches aim to provide high-purity cis-5,8,11,14,17-eicosapentaenoic acid methyl ester at industrial scales for pharmaceutical and nutraceutical applications.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC21H32O2
Molecular Weight316.48 g/mol
Melting Point-91 °C
Boiling Point115-125 °C (0.005 Torr)
Density0.912 ± 0.06 g/cm³ (predicted)
Refractive Index1.4898 (589.3 nm, 20 °C)
Flash Point104 °C
Physical StateLiquid
ColorColorless to light yellow
SolubilityChloroform: 50 mg/mL

Data compiled from chemical databases and supplier specifications

Structural Representation

2D Structure:
The molecule consists of a 20-carbon chain with five cis double bonds at positions 5, 8, 11, 14, and 17, terminating in a methyl ester functional group (-COOCH3).

3D Conformer:
The 3D conformer reveals a bent structure due to the cis double bonds, influencing membrane fluidity and interaction with biological targets.

Research Findings and Applications

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is extensively studied for its biological roles and potential health benefits. It is a key intermediate and stable derivative of EPA, an omega-3 fatty acid known for:

  • Cardiovascular protection via anti-inflammatory and lipid-lowering effects.
  • Modulation of cell membrane properties and signaling pathways.
  • Potential therapeutic use in metabolic disorders and neurodegenerative diseases.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

2O598O936I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Icosapent methyl

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. C. Song, S. Zhao, Expert Opin Investig Drugs, Vol. 16(10) pp. 1627-1638, 20072. Masahiro Murata, Journal of Biological Chemistry, Vol. 276 pp. 31422-31428, 20013. Jason D. Morrow, Journal of Biological Chemistry, Vol. 283 pp. 12043-12055, 2008

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